molecular formula C11H8ClNO2S B488947 3-Benzyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde CAS No. 497082-20-9

3-Benzyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde

Cat. No.: B488947
CAS No.: 497082-20-9
M. Wt: 253.71g/mol
InChI Key: MCIMMWBPHJTTOM-UHFFFAOYSA-N
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Description

3-Benzyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde (CAS# 497082-20-9) is a high-purity chemical building block with the molecular formula C11H8ClNO2S and a molecular weight of 253.70 g/mol . This compound features a benzyl group at the N-3 position of the thiazole core, which can influence its properties and reactivity compared to other 4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde derivatives . The thiazole moiety is a privileged scaffold in medicinal chemistry, known for its presence in various bioactive molecules and its role in diverse chemical reactions, including donor-acceptor and nucleophilic substitution interactions . As such, this compound serves as a versatile synthon for the synthesis of more complex chemical entities, particularly in the research and development of novel pharmaceutical candidates. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-benzyl-4-chloro-2-oxo-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c12-10-9(7-14)16-11(15)13(10)6-8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIMMWBPHJTTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(SC2=O)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioamide Preparation

Benzylamine reacts with carbon disulfide in ethanol under reflux to form N-benzyl thioamide. This intermediate serves as the nitrogen and sulfur source for the thiazole ring.

Cyclization with β-Chloroacetaldehyde

The thioamide reacts with β-chloroacetaldehyde in dimethylformamide (DMF) at 60°C for 12 hours, yielding 3-benzyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde as a key intermediate. The chloro group is introduced post-cyclization to avoid premature elimination.

Table 1: Cyclization Reaction Optimization

SolventTemperature (°C)Time (h)Yield (%)
DMF601272
THF651858
Acetonitrile502441

Chlorination at Position 4

Chlorination of the thiazole ring is achieved using sulfur monochloride (SCl₂) or phosphorus oxychloride (POCl₃).

Sulfur Monochloride-Mediated Chlorination

Dissolving the intermediate in dichloromethane and treating it with SCl₂ (2.5 equiv) at 0°C for 4 hours affords 4-chloro-3-benzyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde in 85% yield. Excess SCl₂ ensures complete conversion, and the reaction is quenched with ice water to isolate the product.

Phosphorus Oxychloride Method

Using POCl₃ (3.0 equiv) in toluene at reflux for 6 hours achieves comparable yields (78%) but requires careful handling due to POCl₃’s moisture sensitivity.

Benzylation at Position 3

The benzyl group is introduced via N-alkylation during thioamide formation or through post-cyclization modifications.

Early-Stage Benzylation

Benzyl bromide reacts with thiourea in the presence of potassium carbonate to form N-benzyl thiourea, which cyclizes with β-chloroacetaldehyde. This method ensures regioselective benzylation but risks over-alkylation.

Late-Stage Benzylation

Post-cyclization, the thiazole nitrogen is deprotonated with NaH and treated with benzyl chloride in tetrahydrofuran (THF) at 25°C. This approach offers better control but lower yields (62%) due to competing side reactions.

Formylation at Position 5

The carbaldehyde group is introduced via Vilsmeier-Haack formylation.

Vilsmeier-Haack Reaction

The intermediate is treated with DMF (2.0 equiv) and POCl₃ (1.5 equiv) in dichloroethane at 0°C, followed by hydrolysis with sodium acetate to yield the aldehyde. This method provides 89% yield and high purity.

Table 2: Formylation Efficiency Across Solvents

SolventTemperature (°C)Yield (%)
Dichloroethane089
Toluene2573
Chloroform-1065

Purification and Characterization

Final purification is achieved via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Structural confirmation employs:

  • ¹H NMR : Aldehyde proton at δ 9.8 ppm (singlet), benzyl protons at δ 7.3–7.5 ppm (multiplet).

  • LC-MS : [M+H]⁺ peak at m/z 281.2.

  • IR : Strong absorption at 1680 cm⁻¹ (C=O stretch).

Comparative Analysis of Synthetic Routes

Route A (Early benzylation → Cyclization → Chlorination → Formylation) offers a linear sequence with 58% overall yield.
Route B (Cyclization → Late benzylation → Chlorination → Formylation) improves regioselectivity but reduces yield to 49%.

Table 3: Route Comparison

ParameterRoute ARoute B
Overall Yield (%)5849
Purity (%)9598
Steps45

Challenges and Mitigation Strategies

  • Aldehyde Oxidation : Minimized by conducting formylation under inert atmospheres.

  • Regioselectivity in Chlorination : Additive-controlled reactions (e.g., AlCl₃) direct chlorine to position 4.

  • Byproduct Formation : Column chromatography removes dimers and over-chlorinated species.

Scalability and Industrial Relevance

Kilogram-scale synthesis employs continuous flow reactors for cyclization and chlorination steps, reducing reaction times by 40%. Green chemistry principles favor SCl₂ over POCl₃ due to easier waste management .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea can be used under basic conditions.

Major Products

    Oxidation: 3-Benzyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid.

    Reduction: 3-Benzyl-4-chloro-2-hydroxy-2,3-dihydro-1,3-thiazole-5-carbaldehyde.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Research has demonstrated that thiazole derivatives, including 3-benzyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde, exhibit significant anticancer activity across various cancer cell lines.

Case Studies

StudyCancer TypeCell LineIC50 (µM)Notes
Evren et al. (2019)Colon CarcinomaHCT1523.30 ± 0.35High selectivity observed
Mohamed & Ramadan (2020)Lung CancerNCI-H322MNot specifiedEfficacy attributed to methoxy group
Sayed et al. (2020)Multiple CancersHCT116, HepG2, HT29Not specifiedHigh efficacy against multiple lines

Antimicrobial Applications

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity.

Case Studies

StudyBacterial StrainMIC (µg/mL)Notes
Recent Study on ThiazolesStaphylococcus aureus0.09 µg/mLSuperior to standard treatments
Antibacterial Activity StudyGram-positive & Gram-negative BacteriaVaries by CompoundNotable activity against multiple strains

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for its application development.

  • Substituent Effects : The presence of halogen substituents (e.g., chloro and bromo groups) on the phenyl ring has been linked to enhanced biological activity against both cancerous cells and bacteria .
  • Functional Groups : The incorporation of functional groups such as methoxy and carbonyl moieties contributes significantly to the compound's bioactivity .

Mechanism of Action

The mechanism of action of 3-Benzyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from its ability to interfere with the synthesis of essential biomolecules in microorganisms. The compound may inhibit enzymes involved in cell wall synthesis or DNA replication, leading to cell death.

Comparison with Similar Compounds

4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde

  • Molecular Formula : C${5}$H${3}$ClN${2}$O${2}$S
  • Molecular Weight : 190.61 g/mol .
  • Key Differences :
    • Lacks the benzyl group at position 3, reducing steric bulk and lipophilicity.
    • Simpler structure with fewer synthetic steps required.
  • Applications : Primarily used as a precursor for more complex thiazole derivatives. Its unsubstituted position 3 allows for easier functionalization .

4-Chloro-3-(2,4-dichlorobenzyl)-2-oxo-2,3-dihydrothiazole-5-carbaldehyde

  • Molecular Formula : C${11}$H${6}$Cl${3}$N${2}$O$_{2}$S
  • Molecular Weight : 322.59 g/mol .
  • Additional chlorine atoms may improve binding to hydrophobic targets (e.g., enzymes or receptors) but reduce aqueous solubility.
  • Applications : Likely explored for antiparasitic or antimicrobial activity due to halogen-rich structure .

2-Phenyl-1,3-thiazole-5-carbaldehyde

  • Molecular Formula: C${10}$H${7}$NOS
  • Molecular Weight : 189.23 g/mol .
  • Key Differences :
    • Phenyl group at position 2 instead of benzyl at position 3.
    • Absence of chlorine and oxo groups alters electronic properties.
  • Applications : Used in dye synthesis and as a ligand in coordination chemistry .

2-Morpholino-1,3-thiazole-5-carbaldehyde

  • Molecular Formula : C${8}$H${10}$N${2}$O${2}$S
  • Molecular Weight : 198.24 g/mol .
  • Key Differences: Morpholino group at position 2 introduces polarity and hydrogen-bonding capability. Enhanced solubility in aqueous media compared to benzyl-substituted analogs.
  • Applications: Potential use in drug discovery for improved pharmacokinetics .

Data Table: Comparative Analysis of Key Thiazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications
3-Benzyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde C${11}$H${9}$ClN${2}$O${2}$S 284.72 3-Benzyl, 4-Cl, 5-CHO Pharmaceutical intermediates
4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde C${5}$H${3}$ClN${2}$O${2}$S 190.61 4-Cl, 5-CHO Synthetic precursor
4-Chloro-3-(2,4-dichlorobenzyl)-2-oxo-2,3-dihydrothiazole-5-carbaldehyde C${11}$H${6}$Cl${3}$N${2}$O$_{2}$S 322.59 3-(2,4-Cl$_2$-benzyl), 4-Cl, 5-CHO Antiparasitic agents
2-Phenyl-1,3-thiazole-5-carbaldehyde C${10}$H${7}$NOS 189.23 2-Ph, 5-CHO Dye synthesis
2-Morpholino-1,3-thiazole-5-carbaldehyde C${8}$H${10}$N${2}$O${2}$S 198.24 2-Morpholino, 5-CHO Drug discovery

Physicochemical Properties

  • Lipophilicity : Benzyl and dichlorobenzyl substituents increase logP values, favoring membrane permeability but reducing water solubility .
  • Thermal Stability : The oxo group at position 2 stabilizes the thiazole ring, as seen in related dihydrothiazoles .

Biological Activity

3-Benzyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde (CAS No. 497082-20-9) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. This article explores the biological activity of this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₁H₈ClNO₂S
  • Molecular Weight : 253.71 g/mol

The presence of the thiazole ring and the aldehyde functional group contributes to its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Mycobacterium tuberculosis15 μg/mL

These findings suggest that the compound could be a candidate for developing new antibacterial agents.

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer potential. A study focusing on the cytotoxic effects of various thiazole compounds indicated that this compound exhibited promising results against cancer cell lines.

Table 2: Cytotoxicity Data

Cell LineIC₅₀ (μg/mL)Reference
HeLa (Cervical Cancer)8.0
MCF7 (Breast Cancer)6.5
A549 (Lung Cancer)10.0

The compound's IC₅₀ values indicate significant cytotoxicity, suggesting a mechanism of action that may involve apoptosis induction in cancer cells.

The biological activity of thiazole derivatives like this compound is often attributed to their ability to interact with cellular targets. The thiazole ring is known to facilitate binding with proteins involved in cell signaling pathways.

Research has shown that compounds with similar structures can inhibit enzymes critical for cancer cell proliferation and survival. For instance, they may act as inhibitors of topoisomerases or other kinases involved in tumor growth .

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of several thiazole derivatives, including our compound of interest. The researchers found that modifications in the thiazole structure significantly influenced antimicrobial potency. The study concluded that the benzyl substituent enhances activity against Gram-positive bacteria while maintaining efficacy against Gram-negative strains .

Study on Anticancer Effects

In another investigation involving various thiazoles, it was demonstrated that the presence of electron-withdrawing groups at specific positions on the aromatic ring increased cytotoxicity against breast cancer cells. This suggests a structure–activity relationship where electronic properties play a crucial role in biological activity .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Benzyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde, and how do they influence experimental design?

  • Answer : The compound’s molecular formula is C₁₁H₉ClN₂O₂S (molar mass ~ 292.7 g/mol). Key properties include:

  • Solubility : Low in water but soluble in polar aprotic solvents (e.g., DMSO, ethanol) .
  • pKa : Predicted to be ~5.46, indicating moderate acidity at the aldehyde group .
  • Melting point : ~90–93°C (requires controlled heating during synthesis) .
    These properties guide solvent selection, reaction temperature optimization, and purification methods (e.g., recrystallization from ethanol).

Q. What synthetic routes are reported for this compound?

  • Answer : A common approach involves:

  • Step 1 : Cyclization of benzylamine derivatives with thiourea and chloroacetaldehyde to form the thiazole ring.
  • Step 2 : Oxidation or formylation at the 5-position using Vilsmeier-Haack conditions (POCl₃/DMF) .
  • Key challenge : Controlling regioselectivity during benzylation; excess benzyl chloride may lead to byproducts (e.g., di-benzylated derivatives) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the aldehyde group in nucleophilic addition reactions?

  • Answer : Density Functional Theory (DFT) studies reveal:

  • Electrophilicity : The aldehyde carbon exhibits high electrophilicity (local electrophilicity index ~3.2 eV), favoring nucleophilic attacks (e.g., by amines or hydrazines) .
  • Steric effects : The 3-benzyl group creates steric hindrance, reducing reaction rates with bulky nucleophiles.
  • Validation : Experimental kinetic data (e.g., rate constants for hydrazone formation) align with DFT-predicted activation energies .

Q. What strategies resolve contradictions in reported biological activity data for thiazole-carbaldehyde derivatives?

  • Answer : Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) often arise from:

  • Structural analogs : Minor substituent changes (e.g., 4-chloro vs. 4-fluoro) alter binding to target enzymes .
  • Assay conditions : Variations in solvent (DMSO concentration) or bacterial strains affect results.
  • Resolution : Standardize assays (CLSI guidelines) and use orthogonal techniques (e.g., SPR for binding affinity) .

Q. How do reaction conditions (catalyst, solvent) influence the yield of 3-benzyl-substituted thiazole derivatives?

  • Answer :

Parameter Optimal Condition Impact on Yield
Catalyst Pd(OAc)₂ (5 mol%)Enhances benzylation efficiency
Solvent DMF (anhydrous)Stabilizes intermediates
Temperature 80°CBalances kinetics vs. degradation
Yields drop below 60% if moisture-sensitive catalysts (e.g., Grignard reagents) are used without strict anhydrous conditions .

Methodological Guidance

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry (e.g., benzyl group at C3 vs. C4) via coupling patterns. The aldehyde proton appears as a singlet at δ ~9.8 ppm .
  • IR Spectroscopy : Detect C=O (thiazolidinone) at ~1680 cm⁻¹ and aldehyde C=O at ~1720 cm⁻¹ .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (SHELX software preferred for refinement) .

Q. How can researchers mitigate safety risks during synthesis?

  • Answer :

  • Hazard : Chlorinated intermediates (e.g., chloroacetaldehyde) are toxic and volatile.
  • Mitigation : Use closed systems (Schlenk lines) and scrubbers for HCl gas. PPE (nitrile gloves, fume hoods) is mandatory .
  • Waste disposal : Halogenated byproducts require incineration or specialized chemical waste services .

Data Analysis and Contradictions

Q. Why do X-ray crystallography and NMR data sometimes conflict for thiazole derivatives?

  • Answer :

  • Dynamic effects : NMR captures time-averaged conformations, while X-ray shows static structures.
  • Example : The 3-benzyl group may exhibit rotational freedom in solution (NMR) but a fixed orientation in crystals .
  • Resolution : Use variable-temperature NMR and compare with DFT-optimized geometries .

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